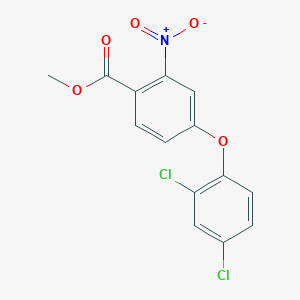
Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of phenoxy herbicides. It is a derivative of 2,4-dichlorophenoxyacetic acid, which is widely used as a herbicide. This compound is known for its selective action against broadleaf weeds while sparing grasses and cereals. Its chemical structure consists of a benzoate ester linked to a dichlorophenoxy group and a nitro group, which contributes to its herbicidal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 4-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,4-dichlorophenoxy)-2-aminobenzoic acid.
Reduction: Formation of 4-(2,4-dichlorophenoxy)-2-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for its potential use in developing herbicidal formulations with reduced environmental impact.
Industry: Utilized in the formulation of herbicides for agricultural applications.
Mecanismo De Acción
The herbicidal action of Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes, leading to uncontrolled cell division and growth. This results in the death of susceptible broadleaf weeds. The compound targets specific pathways involved in cell elongation and division, making it effective against a wide range of weeds.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar selective action against broadleaf weeds.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with similar properties.
4-(2,4-Dichlorophenoxy)butyric acid: A related compound with similar herbicidal activity.
Uniqueness
Methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate is unique due to the presence of the nitro group, which enhances its herbicidal properties. The ester linkage also contributes to its stability and effectiveness as a herbicide. Compared to other similar compounds, it offers a balance of potency and selectivity, making it a valuable tool in weed management.
Propiedades
Número CAS |
93052-69-8 |
|---|---|
Fórmula molecular |
C14H9Cl2NO5 |
Peso molecular |
342.1 g/mol |
Nombre IUPAC |
methyl 4-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-4-3-9(7-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3 |
Clave InChI |
WJNBUBMZSZFNNT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)


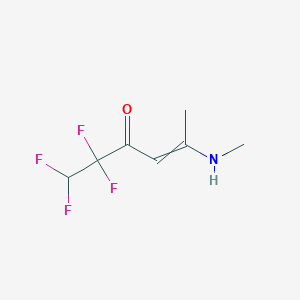
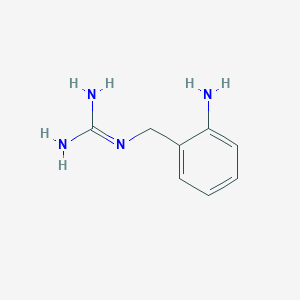
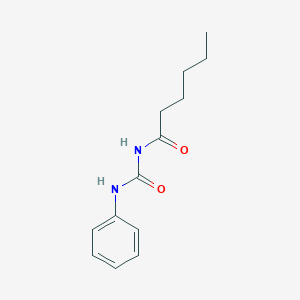
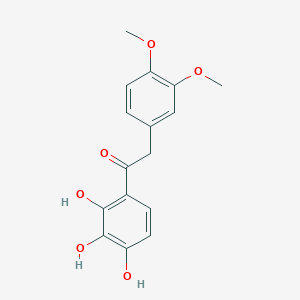
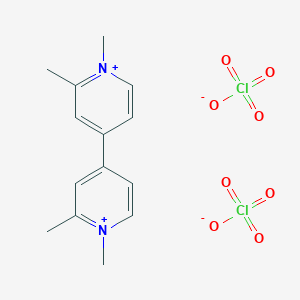
![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
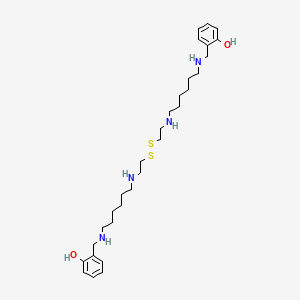
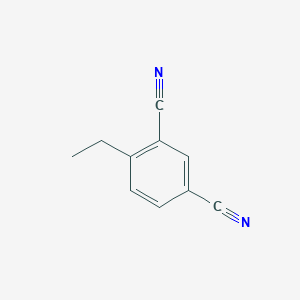
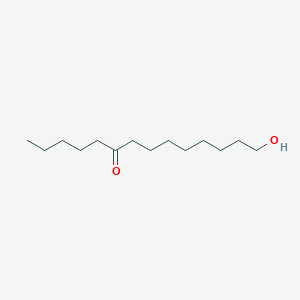
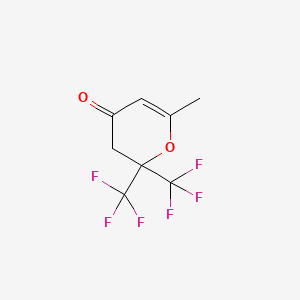
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
